1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of specific reagents and conditions to introduce the ethyl and methyl groups at the desired positions on the indole ring .
Chemical Reactions Analysis
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: A simpler derivative without the ethyl and methyl groups.
1-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of an ethyl group.
2,7-Dimethyl-1H-indole-3-carbaldehyde: Lacks the ethyl group but has the same methyl groups at positions 2 and 7.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-2,7-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLJUOPIIRDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC(=C21)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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